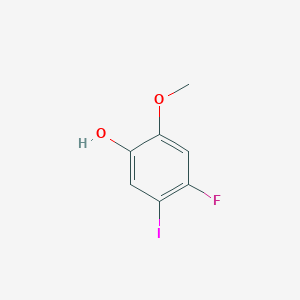

4-Fluoro-5-iodo-2-methoxyphenol

Description

4-Fluoro-5-iodo-2-methoxyphenol is a halogenated phenolic compound featuring a methoxy group at the 2-position, fluorine at the 4-position, and iodine at the 5-position of the benzene ring. Phenolic derivatives with halogen substituents are often explored for their biological activity, stability, and utility in pharmaceutical or agrochemical synthesis . The iodine atom introduces significant steric bulk and polarizability, distinguishing it from lighter halogen analogs like fluoro- or chloro-substituted phenols.

Properties

CAS No. |

900174-83-6 |

|---|---|

Molecular Formula |

C7H6FIO2 |

Molecular Weight |

268.02 g/mol |

IUPAC Name |

4-fluoro-5-iodo-2-methoxyphenol |

InChI |

InChI=1S/C7H6FIO2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,10H,1H3 |

InChI Key |

QUPXNTWGUQFRSF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1O)I)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Fluoro-5-iodo-2-methoxyphenol with key analogs:

Key Observations:

Halogen Effects: The iodine in this compound increases molecular weight and lipophilicity compared to fluoro-only analogs (e.g., 5-(3,5-Difluorophenyl)-2-methoxyphenol) . Iodine’s polarizability may enhance intermolecular interactions in crystal lattices, as seen in halogen-bonded systems .

Functional Group Influence: The methoxy group at the 2-position improves solubility in organic solvents compared to unsubstituted phenols. This is critical in drug formulation . Replacement of the phenol group with a carboxylic acid (as in 2-Fluoro-5-iodobenzoic acid) drastically alters acidity (pKa ~2-3 vs. ~10 for phenols), affecting bioavailability and reactivity .

Biological and Synthetic Relevance :

- Multi-halogenated anilines (e.g., 3-Bromo-5-fluoro-4-iodoaniline) are often intermediates in agrochemical synthesis, where halogen diversity enhances target specificity .

- The title compound’s iodine atom could facilitate applications in radiopharmaceuticals or as a heavy-atom marker in X-ray crystallography .

Physicochemical Properties

- Solubility: Iodo-substituted phenols exhibit lower aqueous solubility than fluoro analogs due to increased hydrophobicity. For instance, 2-Fluoro-5-iodobenzoic acid is sparingly soluble in water, whereas 5-(3,5-Difluorophenyl)-2-methoxyphenol shows moderate solubility in polar aprotic solvents .

- Thermal Stability : Iodine’s large atomic radius may reduce melting points compared to bromo or chloro analogs. For example, 3-Bromo-5-fluoro-4-iodoaniline melts at 98–100°C, while bromo-only analogs typically melt above 120°C .

Preparation Methods

Bromination of 4-Fluoro-2-methoxyphenol

The initial step involves brominating 4-fluoro-2-methoxyphenol at the 5-position using N-bromosuccinimide (NBS) in dichloromethane (DCM). As demonstrated in the synthesis of 2-bromo-4-fluoro-5-methoxyphenol, NBS (1 equiv) reacts with the phenolic substrate at 0°C to room temperature over 2 hours, yielding 74% of the monobrominated product. The methoxy group directs electrophilic substitution to the para position, while fluorine’s electron-withdrawing effect enhances reactivity at the ortho site.

Halogen Exchange: Bromine to Iodine

Method 2: Directed Ortho-Metalation-Iodination

Protection of Phenolic Hydroxyl

To prevent unwanted side reactions during iodination, the phenolic -OH group is protected as an acetate. As detailed in the synthesis of 5-bromo-2-methoxyphenol, acetylation with acetic anhydride and sulfuric acid at 100°C for 6 hours converts the phenol to its acetylated derivative. This step achieves near-quantitative yields and facilitates subsequent halogenation by deactivating the ring toward electrophilic attack.

Regioselective Iodination

The protected intermediate undergoes iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS). In a related procedure for 2-iodo-5-methoxyphenol, NIS (1 equiv) in DCM at 0°C introduced iodine at the 5-position with 76% yield. The methoxy group directs iodination to the para position, while the acetyl group minimizes competing reactions.

Deprotection

The acetyl group is removed using a sodium bicarbonate solution (10% w/w) in methanol at 80°C. This step restores the phenolic hydroxyl group without cleaving the methoxy or iodine substituents, yielding 4-fluoro-5-iodo-2-methoxyphenol.

Method 3: Friedel-Crafts Acylation-Iodination

Acylation and Iodination Sequence

This route adapts Friedel-Crafts chemistry to install both fluorine and iodine. Starting with 2-methoxyphenol, acylation with 4-fluorobenzoyl chloride in the presence of aluminum chloride (AlCl₃) introduces the fluorine substituent. Subsequent iodination at the 5-position employs iodine and iron powder catalysis at 70–80°C, mirroring the bromination of 2-chloro-5-iodobenzoic acid.

Optimization Challenges

The method requires precise control of stoichiometry to avoid over-iodination. For example, in the synthesis of (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone, a 1:1 molar ratio of substrate to iodine ensured mono-iodination, achieving 94% yield. Solvent selection (e.g., fluorobenzene) also impacts regioselectivity by modulating reaction kinetics.

Comparative Analysis of Methods

The table below summarizes key parameters for each synthetic route:

| Method | Starting Material | Key Reagents | Yield | Purification Steps |

|---|---|---|---|---|

| Bromination-Iodination | 4-Fluoro-2-methoxyphenol | NBS, NaI, CuI | 60–70% | Column chromatography |

| Directed Metalation | 2-Methoxyphenol | Ac₂O, NIS, NaHCO₃ | 70–76% | Filtration, recrystallization |

| Friedel-Crafts | 2-Methoxyphenol | AlCl₃, I₂, Fe powder | 85–94% | Distillation, washing |

Key Observations :

-

The Friedel-Crafts method offers the highest yield (94%) but requires hazardous reagents like AlCl₃.

-

Directed metalation provides better regiocontrol but involves multiple protection-deprotection steps.

-

Bromination-iodination is limited by the availability of starting materials and potential side reactions during halogen exchange.

Mechanistic Insights and Side Reactions

Electrophilic Aromatic Substitution

Iodination proceeds via an electrophilic mechanism where I⁺ is generated in situ. In the presence of Lewis acids like Fe powder, iodine forms a complex that enhances electrophilicity. Competing side reactions, such as di-iodination or C-O bond cleavage, are mitigated by steric hindrance from the methoxy and fluorine groups.

Q & A

Q. What are the recommended synthetic routes for 4-Fluoro-5-iodo-2-methoxyphenol, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves sequential halogenation and methoxylation. For example:

Start with 2-methoxyphenol, fluorinate at the para position using electrophilic fluorinating agents (e.g., Selectfluor®), ensuring temperature control (0–5°C) to minimize side reactions.

Introduce iodine via directed ortho-metalation (DoM) or electrophilic iodination (e.g., I₂/HIO₃ in acidic media).

Characterization : Use NMR (¹H/¹³C, ¹⁹F) to confirm substituent positions, and LC-MS for purity assessment. X-ray crystallography (as in ) can resolve ambiguities in regioselectivity.

Q. Which spectroscopic techniques are most effective for structural validation of halogenated phenolic compounds?

- Methodological Answer :

- ¹⁹F NMR : Detects fluorine substituents (chemical shifts ~-110 to -130 ppm for aryl-F).

- X-ray Crystallography : Provides unambiguous confirmation of iodine/fluorine positions (see crystal structures in ).

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature).

Q. What safety protocols are essential when handling iodinated and fluorinated phenolic compounds?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile iodinated byproducts.

- Waste Disposal : Separate halogenated waste and collaborate with certified disposal services (see guidelines in ).

Advanced Research Questions

Q. How can researchers optimize iodination regioselectivity in the presence of competing fluorine and methoxy groups?

- Methodological Answer :

- Directing Effects : Methoxy groups are strong ortho/para directors, while fluorine is a weaker meta director. Use Lewis acids (e.g., BF₃·Et₂O) to enhance iodination at the desired position.

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) improve iodine solubility and regioselectivity.

- Validation : Compare experimental results with computational models (DFT) to predict electronic effects. Reference iodinated analogs in for benchmarking.

Q. How to resolve discrepancies in NMR data for halogenated phenol derivatives?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals.

- Isotopic Labeling : Use ¹³C-labeled precursors to track coupling patterns.

- Contradiction Analysis : If NMR conflicts with X-ray data (e.g., vs. computational models), re-examine sample purity or consider dynamic effects (e.g., rotamers).

Q. What strategies mitigate degradation of iodine-substituted phenols under acidic/basic conditions?

- Methodological Answer :

- Stability Studies : Monitor degradation via HPLC at varying pH (2–12) and temperatures.

- Protecting Groups : Temporarily protect the phenol group (e.g., acetyl) during harsh reactions.

- Additives : Use radical scavengers (e.g., BHT) to prevent iodine-mediated radical degradation.

Notes

- Structural Analysis : Always cross-reference experimental data with computational models (e.g., DFT) for halogenated aromatics.

- Contamination Risks : Iodine’s volatility necessitates strict control of reaction atmospheres (inert gas preferred).

- Advanced Validation : For disputed data, employ single-crystal XRD (as in ) as the gold standard.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.